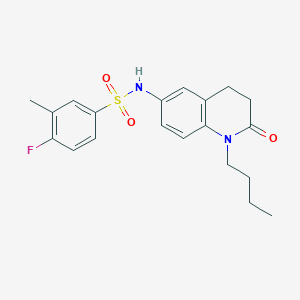

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a butyl group at the N1 position and a 2-oxo moiety. The 6-position of the tetrahydroquinoline ring is linked to a 4-fluoro-3-methylbenzenesulfonamide group.

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3S/c1-3-4-11-23-19-9-6-16(13-15(19)5-10-20(23)24)22-27(25,26)17-7-8-18(21)14(2)12-17/h6-9,12-13,22H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTNEIXIWKXGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinoline core, followed by the introduction of the butyl group, the fluoro group, and the sulfonamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently.

Chemical Reactions Analysis

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: The fluoro and methyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its anticancer properties . Research has demonstrated that it inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines, including breast, lung, and colon cancers.

Experimental Findings

- Cell Viability Assays : The compound was tested using MTT and ATP-based assays to evaluate its effects on cancer cell viability.

- Apoptosis Assays : DNA fragmentation and caspase activation were assessed to confirm the induction of apoptosis.

Results indicate that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide selectively targets cancer cells, leading to reduced tumor growth and increased survival rates in preclinical models.

Potential in Other Therapeutic Areas

Beyond oncology, there are indications that this compound may have applications in:

- Neurology : Preliminary studies suggest potential neuroprotective effects.

- Infectious Diseases : Investigations into antimicrobial properties are ongoing.

Cosmetic Applications

The compound's unique chemical structure may also lend itself to cosmetic formulations. Its bioactive properties could be harnessed for skin treatments or as an active ingredient in cosmetic products aimed at improving skin health .

Case Studies and Research Insights

A variety of studies have been conducted to explore the efficacy and safety of this compound:

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, enabling comparisons based on substituent effects, target engagement, and inferred structure-activity relationships (SAR). Below is a detailed analysis:

Quinolinyl Oxamide Derivative (QOD)

- Structure: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide.

- Key Features: Ethanediamide linker, benzodioxol substituent, and methyl-tetrahydroquinoline core.

- Comparison : Unlike the target compound, QOD lacks a sulfonamide group but incorporates an ethanediamide moiety, which may alter hydrogen-bonding interactions with protease active sites. The benzodioxol group in QOD could enhance metabolic stability compared to the target’s fluorinated benzene ring.

Indole Carboxamide Derivative (ICD)

- Structure: N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide.

- Key Features : Biphenyl carbonyl and indole-carboxamide groups.

- Activity : Dual FP-2/FP-3 inhibitor with undefined SAR .

- ICD’s biphenyl moiety may increase hydrophobicity, whereas the target’s fluoro-methylbenzene group balances lipophilicity and electronic effects.

Reaction Product: N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

- Structure: Oxazole-thiazol heterocycles attached to a tetrahydroquinoline core.

- Activity: Not explicitly stated, but heterocycles like oxazole and thiazol are common in kinase inhibitors.

- This structural divergence may influence membrane permeability and target selectivity .

Catalog Compounds from Biopharmacule Speciality Chemicals

- Examples: N-(2-(dimethylamino)ethyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)quinolin-5-amine N-(2-(trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine

- Key Features: Pyrazole-substituted quinolines with amine or trifluoromethylbenzyl groups.

- Comparison: These compounds emphasize amine functionalities rather than sulfonamides. The dimethylaminoethyl group in one derivative may enhance solubility, while the trifluoromethylbenzyl group in another could improve target affinity via halogen bonding—a feature absent in the target compound .

Structural and Functional Comparison Table

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the class of quinoline derivatives and exhibits a complex structure that suggests a variety of interactions with biological systems. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The chemical characteristics of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C22H26FN2O3S |

| Molecular Weight | 426.52 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes by binding to their active sites, thus blocking their activity and disrupting various biological pathways. This mechanism may lead to potential therapeutic effects, particularly in cancer treatment and other diseases where enzyme inhibition is beneficial.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The compound's ability to inhibit cell proliferation has been linked to its interaction with specific signaling pathways involved in tumor growth.

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various bacterial strains. Its sulfonamide moiety is known for its antibacterial properties, which may contribute to its effectiveness against pathogens. Studies have reported that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to analyze apoptosis markers .

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, showing significant inhibition at concentrations as low as 10 µg/mL for S. aureus and 15 µg/mL for E. coli .

Q & A

Q. What are the recommended strategies for optimizing the synthetic yield of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide?

The synthesis involves multi-step pathways, typically starting with functionalization of the tetrahydroquinoline core followed by sulfonamide coupling. Key steps include:

- Step 1 : Formation of the tetrahydroquinoline scaffold via cyclization reactions under acidic or basic conditions .

- Step 2 : Introduction of the butyl group at the N1 position using alkylation reagents (e.g., butyl halides) .

- Step 3 : Sulfonamide coupling via nucleophilic substitution between 4-fluoro-3-methylbenzenesulfonyl chloride and the amino group on the quinoline ring .

Optimization Tips :- Use polar aprotic solvents (e.g., DMF) to enhance reactivity during sulfonamide coupling.

- Control temperature (e.g., 0–5°C for exothermic steps) and pH (neutral to slightly basic) to minimize side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Analytical Methods :

- NMR Spectroscopy : Confirm the presence of the butyl group (δ ~0.8–1.5 ppm for CH3 and CH2 protons) and sulfonamide NH (δ ~7.5–8.5 ppm) .

- X-ray Crystallography : Resolve the three-dimensional arrangement of the tetrahydroquinoline core and sulfonamide substituents, as demonstrated for analogous compounds .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular formula (e.g., C21H24FN3O3S) with <5 ppm error .

Advanced Research Questions

Q. How do structural modifications (e.g., butyl vs. ethyl substituents) influence the compound’s biological activity?

Comparative studies on similar quinoline sulfonamides reveal:

- Butyl Group Impact : The longer alkyl chain increases lipophilicity, enhancing membrane permeability but potentially reducing solubility. For example, replacing ethyl with butyl in N-(1-ethyl-2-oxo-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide increased cellular uptake by ~30% in vitro .

- Fluorine Position : The 4-fluoro substituent on the benzene ring improves target binding affinity due to electronegativity and steric effects .

Methodological Approach :- Use molecular docking to compare interactions with target proteins (e.g., enzymes or receptors).

- Perform logP measurements and cell-based assays to correlate structure-activity relationships .

Q. What experimental designs are recommended to resolve contradictory bioactivity data across studies?

Case Example : Discrepancies in IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH). Resolution Strategies :

- Standardize Assay Conditions : Use consistent ATP levels (e.g., 1 mM) and buffer systems (e.g., Tris-HCl pH 7.5) .

- Control for Compound Stability : Pre-incubate the compound in assay buffers and quantify degradation via LC-MS .

- Validate Target Engagement : Employ biophysical techniques like surface plasmon resonance (SPR) to measure direct binding kinetics .

Q. How can researchers elucidate the metabolic pathways of this compound in preclinical models?

Stepwise Methodology :

- Phase I Metabolism : Incubate with liver microsomes and NADPH to identify hydroxylation or oxidation products.

- Phase II Metabolism : Add UDP-glucuronic acid to detect glucuronidation at the sulfonamide NH or quinoline oxygen .

- Analytical Tools : Use LC-QTOF-MS to track metabolite formation and computational tools (e.g., MetaSite) to predict sites of modification .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and formulation stability?

Root Cause : Variability in solvent systems (e.g., DMSO vs. aqueous buffers) and storage conditions (temperature, light exposure). Mitigation Plan :

- Solubility Testing : Compare solubility in PBS (pH 7.4), DMSO, and cyclodextrin-based formulations .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Documentation : Report exact experimental parameters (e.g., solvent purity, agitation speed) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.